molecular formula C14H14NOP B12584334 Acetamide, N-(diphenylphosphino)- CAS No. 292146-58-8

Acetamide, N-(diphenylphosphino)-

Cat. No.: B12584334
CAS No.: 292146-58-8
M. Wt: 243.24 g/mol
InChI Key: OFVLWRISOBPRBP-UHFFFAOYSA-N
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Description

Acetamide, N-(diphenylphosphino)- is an organic compound that features a phosphine group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(diphenylphosphino)- typically involves the reaction of diphenylphosphine with acetamide under controlled conditions. One common method is the reaction of diphenylphosphine with acetamide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production methods for Acetamide, N-(diphenylphosphino)- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(diphenylphosphino)- can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

    Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

    Coordination: Transition metal salts such as palladium chloride or platinum chloride are used to form metal-phosphine complexes.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted acetamide derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Acetamide, N-(diphenylphosphino)- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are catalysts in various organic reactions.

    Medicine: Investigated for its potential use in drug design and development due to its unique chemical properties.

    Industry: Used in the synthesis of advanced materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(diphenylphosphino)- involves its ability to act as a ligand and form complexes with transition metals. These metal complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphine group can donate electron density to the metal center, stabilizing it and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: Another acetamide derivative with different substituents on the nitrogen atom.

    Diphenylphosphine: A simpler phosphine compound without the acetamide moiety.

    Phosphine oxides: Oxidized derivatives of phosphine compounds.

Uniqueness

Acetamide, N-(diphenylphosphino)- is unique due to the presence of both the acetamide and diphenylphosphine groups in its structure. This combination allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to simpler phosphine or acetamide compounds.

Properties

CAS No.

292146-58-8

Molecular Formula

C14H14NOP

Molecular Weight

243.24 g/mol

IUPAC Name

N-diphenylphosphanylacetamide

InChI

InChI=1S/C14H14NOP/c1-12(16)15-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,16)

InChI Key

OFVLWRISOBPRBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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